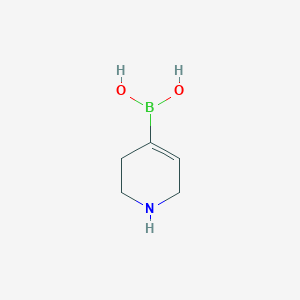

1,2,3,6-Tetrahydropyridine-4-YL-boronic acid

Description

Properties

IUPAC Name |

1,2,3,6-tetrahydropyridin-4-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10BNO2/c8-6(9)5-1-3-7-4-2-5/h1,7-9H,2-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZOIEKGCNNJXFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CCNCC1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00695773 | |

| Record name | 1,2,3,6-Tetrahydropyridin-4-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00695773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856694-87-6 | |

| Record name | 1,2,3,6-Tetrahydropyridin-4-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00695773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 1,2,3,6-Tetrahydropyridine-4-yl-boronic Acid Pinacol Ester

Foreword: The Strategic Importance of a Versatile Building Block

In the landscape of modern medicinal chemistry and drug development, the strategic synthesis of versatile molecular scaffolds is paramount. Among these, the 1,2,3,6-tetrahydropyridine moiety is a privileged core, appearing in numerous biologically active compounds. Its derivatization, particularly through the introduction of a boronic acid pinacol ester at the 4-position, unlocks a gateway to a vast chemical space via the robust and highly reliable Suzuki-Miyaura cross-coupling reaction.[1][2][3] This guide provides an in-depth technical overview of the synthesis of N-Boc-1,2,3,6-tetrahydropyridine-4-yl-boronic acid pinacol ester, a critical intermediate for the development of novel therapeutics.[1][2][3] We will delve into the mechanistic underpinnings of the synthetic strategy, provide a detailed experimental protocol, and offer field-proven insights to ensure reproducible and high-yielding results.

Synthetic Strategy: A Two-Step Approach from a Readily Available Precursor

The most common and efficient route to N-Boc-1,2,3,6-tetrahydropyridine-4-yl-boronic acid pinacol ester commences with the commercially available N-Boc-4-piperidone. The synthesis is elegantly achieved in two key steps:

-

Formation of the Vinyl Triflate: The ketone is converted into its corresponding enol triflate, a highly reactive intermediate for palladium-catalyzed cross-coupling reactions.

-

Miyaura Borylation: The vinyl triflate is then subjected to a Miyaura borylation to install the desired boronic acid pinacol ester group.

This strategy is favored due to its high efficiency, good functional group tolerance, and the commercial availability of the starting materials. A Chinese patent, CN102153579A, outlines a similar three-step process, achieving a total yield of 51-58% with a purity of 98.2-99.6%.[4]

Visualizing the Synthetic Workflow

The overall synthetic pathway can be visualized as follows:

Caption: Overall synthetic workflow for the target compound.

Part 1: The Critical First Step - Formation of the Vinyl Triflate

The conversion of a ketone to a vinyl triflate is a cornerstone transformation in organic synthesis.[4] It proceeds via a two-step mechanism: the formation of an enolate followed by its "trapping" with a triflating agent.

Mechanism of Enol Triflate Formation

-

Enolate Formation: A strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or n-butyllithium in the presence of diisopropylamine, is used to deprotonate the α-carbon of the N-Boc-4-piperidone. This generates a lithium enolate intermediate. The use of a strong, sterically hindered base at low temperatures favors the formation of the kinetic enolate, which is the less substituted and desired regioisomer in this case.

-

Enolate Trapping: The enolate, a potent nucleophile, then attacks the electrophilic sulfur atom of trifluoromethanesulfonic anhydride (triflic anhydride). This results in the formation of the vinyl triflate and a lithium triflate byproduct.

The tert-butoxycarbonyl (Boc) protecting group on the nitrogen is crucial here. It serves to deactivate the nitrogen, preventing it from undergoing undesired side reactions, and it also influences the regioselectivity of the deprotonation.[2]

Part 2: The Core Transformation - Miyaura Borylation

The Miyaura borylation is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-boron bond.[5][6][7] In this synthesis, it is used to convert the vinyl triflate into the desired boronic acid pinacol ester.

The Catalytic Cycle of Miyaura Borylation

The reaction proceeds through a catalytic cycle involving a palladium(0) species.

Caption: Catalytic cycle of the Miyaura borylation reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-oxygen bond of the vinyl triflate, forming a Pd(II) intermediate.

-

Ligand Exchange: The triflate ligand on the palladium is exchanged for a ligand from the base, typically an acetate or carbonate. This step is crucial as the Pd-O bond is more reactive than the Pd-triflate bond in the subsequent transmetalation step.[6]

-

Transmetalation: The boron reagent, bis(pinacolato)diboron (B2pin2), transfers a boryl group to the palladium center, regenerating the base-derived salt. The high oxophilicity of boron is a key driving force for this step.[6]

-

Reductive Elimination: The desired product, the boronic acid pinacol ester, is eliminated from the palladium complex, which regenerates the active Pd(0) catalyst, thus completing the cycle.

The Critical Role of the Base

The choice of base in the Miyaura borylation is critical to the success of the reaction.[5][6] A moderately weak base, such as potassium acetate (KOAc), is often used.[5][6] A strong base can promote a competing Suzuki-Miyaura coupling between the newly formed boronic ester and the starting vinyl triflate, leading to undesired dimeric byproducts. The base's primary role is not to activate the diboron reagent, which is a poor Lewis acid, but rather to facilitate the ligand exchange on the palladium center, creating a more reactive intermediate for transmetalation.[6]

Detailed Experimental Protocol

This protocol is a synthesized and elaborated version based on established methodologies, including the process described in patent CN102153579A.[4]

Step 1: Synthesis of tert-butyl 4-(((trifluoromethyl)sulfonyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| N-Boc-4-piperidone | 199.25 | 10.0 g | 50.2 mmol |

| Diisopropylamine | 101.19 | 7.0 mL | 50.2 mmol |

| n-Butyllithium (2.5 M in hexanes) | 64.06 | 20.1 mL | 50.2 mmol |

| Trifluoromethanesulfonic anhydride | 282.14 | 9.3 mL | 55.2 mmol |

| Anhydrous Tetrahydrofuran (THF) | - | 200 mL | - |

| Dichloromethane (DCM) | - | 100 mL | - |

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add anhydrous THF (100 mL) and diisopropylamine (7.0 mL, 50.2 mmol).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (20.1 mL of a 2.5 M solution in hexanes, 50.2 mmol) dropwise via syringe, maintaining the temperature below -70 °C. Stir the resulting LDA solution at -78 °C for 30 minutes.

-

In a separate flask, dissolve N-Boc-4-piperidone (10.0 g, 50.2 mmol) in anhydrous THF (100 mL).

-

Add the solution of N-Boc-4-piperidone dropwise to the LDA solution at -78 °C. Stir the mixture for 1 hour at this temperature to ensure complete enolate formation.

-

Slowly add trifluoromethanesulfonic anhydride (9.3 mL, 55.2 mmol) to the reaction mixture at -78 °C. A precipitate of lithium triflate may form. Stir for an additional 1 hour at -78 °C.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (50 mL).

-

Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the vinyl triflate as a colorless oil.

Step 2: Synthesis of N-Boc-1,2,3,6-tetrahydropyridine-4-yl-boronic acid pinacol ester

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| tert-butyl 4-(((trifluoromethyl)sulfonyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate | 331.33 | 12.07 g | 36.4 mmol |

| Bis(pinacolato)diboron (B2pin2) | 253.94 | 10.1 g | 39.8 mmol |

| Potassium Acetate (KOAc) | 98.14 | 10.7 g | 109.2 mmol |

| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl2(dppf)) | 731.70 | 0.80 g | 1.09 mmol |

| 1,4-Dioxane (anhydrous) | - | 150 mL | - |

Procedure:

-

To a dry Schlenk flask, add the vinyl triflate (12.07 g, 36.4 mmol), bis(pinacolato)diboron (10.1 g, 39.8 mmol), potassium acetate (10.7 g, 109.2 mmol), and PdCl2(dppf) (0.80 g, 1.09 mmol).

-

Evacuate and backfill the flask with argon three times.

-

Add anhydrous 1,4-dioxane (150 mL) via cannula.

-

Heat the reaction mixture to 80 °C and stir overnight under an argon atmosphere.

-

After cooling to room temperature, dilute the reaction mixture with water (100 mL) and extract with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with brine (100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

A Note on Purification: Boronic acid pinacol esters can sometimes be challenging to purify via standard silica gel chromatography due to their Lewis acidic nature, which can lead to streaking and poor recovery. A field-proven technique to mitigate this is to use silica gel that has been pre-treated with a weak acid, such as boric acid, or to use neutral alumina for chromatography.[8][9] Alternatively, recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) can be an effective purification method.[10]

Quantitative Data Summary

| Step | Product | Starting Material | Typical Yield | Purity |

| 1 | tert-butyl 4-(((trifluoromethyl)sulfonyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate | N-Boc-4-piperidone | 70-85% | >95% |

| 2 | N-Boc-1,2,3,6-tetrahydropyridine-4-yl-boronic acid pinacol ester | Vinyl Triflate | 75-90% | >98% |

| Overall | N-Boc-1,2,3,6-tetrahydropyridine-4-yl-boronic acid pinacol ester | N-Boc-4-piperidone | 51-58% [4] | >98% [4] |

Conclusion: An Enabling Synthesis for Drug Discovery

The synthesis of N-Boc-1,2,3,6-tetrahydropyridine-4-yl-boronic acid pinacol ester presented herein is a robust and scalable route to a highly valuable building block for drug discovery. By understanding the underlying mechanisms of enol triflate formation and the Miyaura borylation, and by employing the detailed experimental protocol, researchers can confidently and efficiently access this versatile intermediate. The ability to readily engage this compound in Suzuki-Miyaura cross-coupling reactions opens up a plethora of opportunities for the synthesis of novel and complex molecular architectures, ultimately accelerating the development of new therapeutic agents.

References

-

Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 41(9), 972-973. [Link]

-

Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Retrieved from [Link]

-

Oxford Academic. (2012). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters. [Link]

-

Wikipedia. (n.d.). Miyaura borylation. Retrieved from [Link]

-

ResearchGate. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. [Link]

- Google Patents. (2011). Method for synthesizing N-tert-butoxycarbonyl-1,2,5,6-tetrahydropyridine-4-boronic acid pinacol ester. CN102153579A.

-

Xingrui Pharma. (2023). Exploring N-Boc-1,2,5,6-Tetrahydropyridine-4-Boronic Acid Pinacol Ester: Properties and Applications. [Link]

-

National Center for Biotechnology Information. (2005). Preparation and Suzuki-Miyaura coupling reactions of tetrahydropyridine-2-boronic acid pinacol esters. Journal of Organic Chemistry, 70(18), 7324-7330. [Link]

-

ResearchGate. (2016). How to purify boronic acids/boronate esters?. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Scope of the Palladium-Catalyzed Aryl Borylation Utilizing Bis-Boronic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Miyaura Borylation Reaction [organic-chemistry.org]

- 7. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Stability and Storage of 1,2,3,6-Tetrahydropyridine-4-yl-boronic Acid and Its Derivatives

Introduction

1,2,3,6-Tetrahydropyridine-4-yl-boronic acid and its derivatives are indispensable reagents in modern organic synthesis, particularly in the realm of drug discovery and development. Their utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allows for the efficient construction of complex molecular architectures.[] However, the inherent instability of certain boronic acids can pose significant challenges, impacting their storage, handling, and reactivity.[2][3] This guide provides a comprehensive overview of the factors influencing the stability of 1,2,3,6-tetrahydropyridine-4-yl-boronic acid and its common derivatives, offering field-proven insights and protocols to ensure their integrity and optimal performance in research and development settings.

I. The Nature of Boronic Acid Instability

Boronic acids, with the general formula R-B(OH)₂, are organoboron compounds that act as Lewis acids due to the electron-deficient nature of the boron atom.[4][5] While many are relatively stable to air and moisture compared to other organometallic reagents, they are susceptible to several degradation pathways.[6]

Key Degradation Pathways:

-

Oxidative Deboronation: The carbon-boron bond is susceptible to cleavage by oxidation, a process that can be initiated by atmospheric oxygen or other oxidizing agents.[7][8] This pathway is a significant concern, especially in biological contexts where reactive oxygen species (ROS) are present.[8][9] The reaction with hydrogen peroxide, for example, leads to the cleavage of the boronic acid group to yield an alcohol.[10]

-

Protodeboronation: This process involves the cleavage of the C-B bond by a proton source, typically water, under acidic or basic conditions, resulting in the formation of the corresponding arene or alkene and boric acid.[11] The rate of protodeboronation is highly dependent on pH and the electronic properties of the organic substituent.[11]

-

Dehydration and Trimerization (Boroxine Formation): Boronic acids can undergo intermolecular dehydration to form cyclic trimers known as boroxines.[4][12] While this is a reversible process, it can complicate stoichiometry and affect reactivity in subsequent reactions.

The interplay of these degradation pathways underscores the importance of proper handling and storage to maintain the purity and reactivity of these valuable reagents.

II. Enhancing Stability: The Role of Protecting Groups

To circumvent the inherent instability of some boronic acids, they are often converted into more stable derivatives, most commonly boronate esters.[13][14] These esters serve as protecting groups, shielding the reactive boronic acid moiety from degradation.

Common Boronic Acid Protecting Groups:

| Protecting Group | Structure | Key Stability Features |

| Pinacol Ester | Cyclic boronic acid ester | The most popular protecting group; stable enough for column purification but reactive enough for direct use in Suzuki couplings.[13] |

| MIDA Ester | N-methyliminodiacetic acid ester | Offers high stability under hydrolytic, oxidative, and reductive conditions due to nitrogen coordination to the boron atom.[2][13][15] |

| Trifluoroborate Salt | R-BF₃⁻K⁺ | Highly stable towards oxidation due to the electron-donating effect of the fluorine atoms.[8][13] |

| Diaminonaphthaleneamide (dan) | - | Very stable under a wide range of conditions due to electron donation from nitrogen lone pairs to the empty boron orbital.[15] |

The choice of protecting group is critical and depends on the specific reaction conditions and the desired stability profile. For instance, while pinacol esters are widely used, MIDA boronates offer a solution for particularly unstable boronic acids by enabling slow release of the active boronic acid in situ.[2][3]

Experimental Workflow: Conversion to a Pinacol Ester

References

- 2. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Boronic acid - Wikipedia [en.wikipedia.org]

- 5. scispace.com [scispace.com]

- 6. nbinno.com [nbinno.com]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. pnas.org [pnas.org]

- 9. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Boronic Acids & Derivatives [sigmaaldrich.com]

- 13. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]

- 14. researchgate.net [researchgate.net]

- 15. US9085590B2 - Protecting groups for boronic acids - Google Patents [patents.google.com]

An In-depth Technical Guide to the Structure Elucidation of Tetrahydropyridine Boronic Acid Derivatives

Foreword: The Emergence of Tetrahydropyridine Boronic Acids in Modern Drug Discovery

The confluence of the tetrahydropyridine scaffold, a privileged N-heterocycle in medicinal chemistry, with the versatile boronic acid functional group has given rise to a class of molecules with immense therapeutic potential.[1][2] These derivatives are increasingly explored for their roles as enzyme inhibitors, with applications spanning oncology, infectious diseases, and beyond.[3][4][5][6][7] The unique ability of the boronic acid moiety to form reversible covalent bonds with biological nucleophiles, such as serine or threonine residues in enzyme active sites, underpins their mechanism of action and therapeutic promise.[5][8] However, the very reactivity and structural nuances that make these compounds compelling also present significant challenges for their unambiguous structure elucidation. This guide provides a comprehensive, field-proven framework for researchers, scientists, and drug development professionals to navigate the complexities of characterizing tetrahydropyridine boronic acid derivatives, ensuring the scientific integrity of their findings and accelerating the path from synthesis to application.

Foundational Principles: Navigating the Unique Chemistry of Boronic Acids

A thorough understanding of the inherent properties of boronic acids is paramount before embarking on their structural analysis. Unlike many organic functional groups, boronic acids possess a unique set of characteristics that influence their behavior in solution and during analysis.

-

Lewis Acidity and Hybridization: The boron atom in a boronic acid is electron-deficient, rendering it a mild Lewis acid.[9] This allows it to interact with Lewis bases, including water, alcohols, and diols, to form tetracoordinate boronate species.[5][10] This equilibrium between the trigonal planar boronic acid and the tetrahedral boronate ester is pH-dependent and can complicate spectral interpretation.[10]

-

Dehydration and Boroxine Formation: A hallmark of boronic acids is their propensity to undergo intermolecular dehydration to form cyclic trimers known as boroxines.[11][12] This process is often thermally induced or can occur in non-aqueous, aprotic solvents, leading to the appearance of unexpected signals in mass spectra and NMR.[11][13] Awareness of this equilibrium is crucial for accurate data interpretation.

The Initial Interrogation: Primary Spectroscopic Analysis

The first pass at characterizing a newly synthesized tetrahydropyridine boronic acid derivative typically involves a suite of primary spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Framework

NMR spectroscopy is the cornerstone of structure elucidation for organic molecules. For tetrahydropyridine boronic acid derivatives, a combination of 1D NMR experiments provides the initial blueprint of the molecular structure.

-

¹H NMR Spectroscopy: This provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. Key regions to analyze in a tetrahydropyridine boronic acid derivative include:

-

Tetrahydropyridine Ring Protons: The chemical shifts and coupling patterns of the protons on the tetrahydropyridine ring are diagnostic of the substitution pattern and ring conformation.[1][14]

-

Protons Alpha to Boron: In cases where the boronic acid is attached to a carbon on the tetrahydropyridine ring, the proton on that carbon will have a characteristic chemical shift.

-

Protecting Group Protons: If protecting groups such as Boc (tert-butoxycarbonyl) are present, their characteristic signals (e.g., a singlet around 1.4 ppm for the Boc group) will be readily identifiable.[15][16]

-

B(OH)₂ Protons: The protons of the boronic acid hydroxyl groups are often broad and may exchange with residual water in the solvent, sometimes making them difficult to observe.

-

-

¹³C NMR Spectroscopy: This technique provides information on the carbon skeleton of the molecule.

-

Carbon-Boron Signal: The carbon atom directly attached to the boron atom often exhibits a broad signal or may even be undetectable due to quadrupolar relaxation of the adjacent boron nucleus (¹¹B and ¹⁰B).[17][18]

-

Tetrahydropyridine Ring Carbons: The chemical shifts of the carbons in the heterocyclic ring confirm its structure.

-

Carbonyl Carbons: If a protecting group like Boc is present, the carbonyl carbon will appear in the downfield region of the spectrum (around 155 ppm).[14]

-

-

¹¹B NMR Spectroscopy: This is a highly informative technique for directly observing the boron center. The chemical shift of the ¹¹B nucleus is sensitive to the coordination state of the boron atom.

Experimental Protocol: 1D NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the purified tetrahydropyridine boronic acid derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent can influence the equilibrium between the boronic acid and its boroxine.

-

¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Ensure proper shimming to obtain high-resolution spectra.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio, especially for quaternary carbons and the carbon attached to boron.

-

¹¹B NMR Acquisition: If available, acquire a ¹¹B NMR spectrum to directly probe the boron environment.

Mass Spectrometry (MS): Determining the Molecular Mass and Formula

Mass spectrometry is indispensable for determining the molecular weight of the compound and for obtaining its elemental composition through high-resolution mass spectrometry (HRMS).

-

Electrospray Ionization (ESI): A soft ionization technique well-suited for polar molecules like boronic acids.[19][20] It is important to be aware of potential in-source reactions.

-

[M+H]⁺ or [M-H]⁻: The expected molecular ions.

-

Dehydration Products: Loss of one or more molecules of water from the molecular ion can be observed.

-

Boroxine Formation: The formation of the trimeric boroxine anhydride may be detected, especially at higher concentrations or temperatures.[11]

-

Solvent Adducts: Adducts with solvent molecules may also be observed.[13]

-

-

Matrix-Assisted Laser Desorption/Ionization (MALDI): Another soft ionization technique that can be useful, particularly for less soluble compounds. Derivatization with a diol can sometimes improve the quality of MALDI spectra by forming a stable boronate ester.[11]

Data Presentation: Expected Mass Spectrometry Adducts

| Ion Species | Description | Causality |

| [M+H]⁺ / [M-H]⁻ | Protonated/deprotonated molecular ion | Standard ionization of the analyte. |

| [M+Na]⁺ / [M+K]⁺ | Adducts with sodium or potassium ions | Common in ESI-MS from trace metal salts. |

| [M-H₂O+H]⁺ | Dehydrated molecular ion | Loss of water from the B(OH)₂ group. |

| [3M-3H₂O+H]⁺ | Protonated boroxine trimer | Intermolecular dehydration of three boronic acid molecules. |

| [M+Solvent+H]⁺ | Solvent adduct | Interaction of the Lewis acidic boron with solvent molecules. |

Deeper Structural Insights: Advanced 2D NMR Techniques

While 1D NMR provides the basic structural framework, 2D NMR experiments are essential for unambiguously assigning all proton and carbon signals and for confirming the connectivity of the molecule.[21][22][23]

Homonuclear Correlation: COSY

Correlation Spectroscopy (COSY) is used to identify protons that are coupled to each other, typically through two or three bonds.[21][24] This is invaluable for tracing the proton-proton connectivities within the tetrahydropyridine ring and any aliphatic side chains.

Heteronuclear Correlation: HSQC and HMBC

-

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of directly attached carbons.[21][24] It is a powerful tool for assigning the ¹³C spectrum based on the more easily assigned ¹H spectrum.

-

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals correlations between protons and carbons that are separated by two or three bonds.[21][24] This is crucial for establishing the connectivity across quaternary carbons and heteroatoms, and for piecing together the entire molecular structure. For example, an HMBC correlation from the protons of a Boc protecting group to the carbons of the tetrahydropyridine ring can confirm the site of attachment.

Experimental Protocol: 2D NMR Analysis

-

Sample Preparation: Use the same NMR sample prepared for 1D analysis. A slightly higher concentration may be beneficial for 2D experiments.

-

Acquisition: Run a standard suite of 2D NMR experiments: COSY, HSQC, and HMBC.

-

Data Processing and Analysis: Process the 2D spectra and use the cross-peaks to build up the molecular structure piece by piece.

dot

Caption: Workflow for the structure elucidation of tetrahydropyridine boronic acid derivatives.

The Gold Standard: Single-Crystal X-ray Crystallography

For absolute and unambiguous structure determination, including relative and absolute stereochemistry, single-crystal X-ray crystallography is the definitive technique.[25][26] Obtaining suitable crystals can be challenging, but the wealth of information provided is unparalleled.

-

Confirmation of Connectivity and Stereochemistry: X-ray crystallography provides a 3D model of the molecule in the solid state, confirming the atom-to-atom connectivity and revealing the stereochemical relationships between different parts of the molecule.

-

Intermolecular Interactions: The crystal packing can reveal information about intermolecular interactions, such as hydrogen bonding involving the boronic acid hydroxyl groups.

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: Grow single crystals of the purified compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

-

Structure Solution and Refinement: Solve the crystal structure using appropriate software and refine the model to obtain the final structure.

Integrating the Data: A Holistic Approach to Structure Confirmation

The power of this multi-technique approach lies in the integration of all the data to build a self-validating and trustworthy structural assignment.

dot

Caption: Integration of analytical data for unambiguous structure confirmation.

A discrepancy in one technique should be explainable by the data from another. For example, if HRMS suggests a molecular formula that is inconsistent with the ¹H NMR integration, this may indicate the presence of an impurity or that the compound exists as a salt or solvate. Similarly, the observation of a boroxine in the mass spectrum can be correlated with changes in the ¹¹B NMR spectrum.

By judiciously applying this comprehensive suite of analytical techniques and critically evaluating the data in a holistic manner, researchers can confidently and accurately elucidate the structures of novel tetrahydropyridine boronic acid derivatives, paving the way for their further development as potentially life-saving therapeutics.

References

-

da Silva, E. B., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link][3][8]

-

da Silva, E. B., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed, 32967170. [Link][4]

-

Ploeger, J., et al. (2012). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. PMC, PMC3432264. [Link][11]

-

Bristow, T., et al. (2010). Analysis of Boronic Acids Without Chemical Derivatisation. ResearchGate. [Link][19]

-

Pandiyan, P. J., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(13), 3324-3331. [Link][13]

-

Ahrer, W., et al. (2010). Analysis of Boronic Acids by Nano Liquid Chromatography−Direct Electron Ionization Mass Spectrometry. Analytical Chemistry, 82(10), 4049-4055. [Link][27]

-

Pandiyan, P. J., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. RSC Publishing. [Link][28]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Boronic Acids in Modern Pharmaceutical Synthesis. ningboinno.com. [Link][9]

-

da Silva, E. B., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. ResearchGate. [Link][5]

-

Pi-Pi-Pho, K., et al. (2021). Recent Advances in the Synthesis of Borinic Acid Derivatives. MDPI. [Link][29]

-

Cwynar, M., et al. (2010). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. The Journal of Organic Chemistry, 75(15), 5283-5286. [Link][30]

-

Wikipedia. (2023). Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia. [Link][21]

-

CN102153579A - Method for synthesizing N-tert-butoxycarbonyl-1,2,5,6-tetrahydropyridine-4-boronic acid pinacol ester. Google Patents. [15]

-

Reddy, T. R., et al. (2025). Design, Synthesis, and Biological Evaluation of Tetrahydropyridine Analogues as Potent Antibiofilm Agents against S. aureus: In Vitro and In Silico Studies. ACS Omega. [Link][1][31]

-

Numbering of atoms used to describe 1 H and 13 C NMR spectra of compounds 3b-d and 3g. ResearchGate. [Link][32]

-

Ihm, C., et al. (2014). Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks. ACS Publications. [Link][12]

-

Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry. [Link][24]

-

Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry. [Link][33]

-

Smith, A. M., et al. (2016). Introducing 2D NMR Spectroscopy to Second-Year Undergraduate Chemistry Majors Using a Building-Up Approach. Journal of Chemical Education, 93(4), 714-718. [Link][22]

-

Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. [Link][17]

-

Organic Chemistry. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link][34]

-

Field, L. D., et al. (2015). Organic Structures from 2D NMR Spectra. Wiley Analytical Science. [Link][23]

-

Pawlak, T., et al. (2008). Structural and spectroscopic properties of an aliphatic boronic acid studied by combination of experimental and theoretical methods. PubMed, 18373400. [Link][25]

-

Why Pyridine-4-boronic Acid is Crucial for Drug Discovery & Development. tocopharmco.com. [Link][2]

-

Pawlak, T., et al. (2008). Structural and spectroscopic properties of an aliphatic boronic acid studied by combination of experimental and theoretical methods. AIP Publishing. [Link][26]

-

Staszewska-Krajewska, O., et al. (2022). Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. NIH. [Link][14]

-

Improving Mass Spectrometric Characterisation of Boronic Acid and Boroxine in Pharmaceutical Manufacturing. ResearchGate. [Link][20]

-

Which boronic acids are used most frequently for synthesis of bioactive molecules?. ResearchGate. [Link][35]

-

Singh, A., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI. [Link][6]

-

Supplementary Material. The Royal Society of Chemistry. [Link][18]

-

Li, Y., et al. (2015). Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. Accounts of Chemical Research, 48(9), 2499-2510. [Link][10]

-

Al-Sayah, M. A., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. PubMed, 22425573. [Link][36]

-

Brus, J., et al. (2018). An efficient 2D 11B–11B solid-state NMR spectroscopy strategy for monitoring covalent self-assembly of boronic acid-derived compounds: the transformation and unique architecture of bortezomib molecules in the solid state. RSC Publishing. [Link][37]

-

Al-Momani, E., et al. (2020). Design and discovery of boronic acid drugs. PubMed, 32272314. [Link][7]

-

¹H NMR spectra of (N‐methyl)‐4‐pyridinium boronic acid (a) and a... ResearchGate. [Link][38]

-

Computational characterization of the interactions between novel Boronic Acid derivatives with urokinase-type plasminogen activator (uPA) and their binding energy. bioRxiv. [Link][39]

-

17O NMR studies of boronic acids and their derivatives. RSC Publishing. [Link][40]

-

Williams, D. (2023). Molecular Characterization and Formation of Novel Reversible Boronic Acid Complexations. University of South Carolina. [Link][41]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. nbinno.com [nbinno.com]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective | MDPI [mdpi.com]

- 7. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications | MDPI [mdpi.com]

- 9. nbinno.com [nbinno.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 14. Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position - PMC [pmc.ncbi.nlm.nih.gov]

- 15. CN102153579A - Method for synthesizing N-tert-butoxycarbonyl-1,2,5,6-tetrahydropyridine-4-boronic acid pinacol ester - Google Patents [patents.google.com]

- 16. N-Boc-1,2,5,6-tetrahydropyridine-4-boronic acid pinacol ester(286961-14-6) 1H NMR spectrum [chemicalbook.com]

- 17. application.wiley-vch.de [application.wiley-vch.de]

- 18. rsc.org [rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 24. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 25. Structural and spectroscopic properties of an aliphatic boronic acid studied by combination of experimental and theoretical methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. pubs.aip.org [pubs.aip.org]

- 27. pubs.acs.org [pubs.acs.org]

- 28. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 29. mdpi.com [mdpi.com]

- 30. pubs.acs.org [pubs.acs.org]

- 31. pubs.acs.org [pubs.acs.org]

- 32. researchgate.net [researchgate.net]

- 33. rsc.org [rsc.org]

- 34. youtube.com [youtube.com]

- 35. researchgate.net [researchgate.net]

- 36. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 37. An efficient 2D 11B–11B solid-state NMR spectroscopy strategy for monitoring covalent self-assembly of boronic acid-derived compounds: the transformation and unique architecture of bortezomib molecules in the solid state - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 38. researchgate.net [researchgate.net]

- 39. biorxiv.org [biorxiv.org]

- 40. 17O NMR studies of boronic acids and their derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 41. dalspace.library.dal.ca [dalspace.library.dal.ca]

An In-Depth Technical Guide to the Spectroscopic Properties of tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate, a key building block in modern medicinal chemistry. The focus of this document is to furnish researchers and drug development professionals with the essential spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), to facilitate its identification, characterization, and application in synthesis. The causality behind experimental choices and the interpretation of spectral data are discussed to provide field-proven insights.

Introduction

tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate, also commonly referred to as N-Boc-1,2,3,6-tetrahydropyridine-4-yl-boronic acid pinacol ester, is a versatile synthetic intermediate of significant interest in the pharmaceutical industry. Its structural motifs, a protected tetrahydropyridine ring and a boronic acid pinacol ester, make it an invaluable reagent for introducing the tetrahydropyridine scaffold into complex molecules via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1] The tetrahydropyridine core is a prevalent feature in a wide array of biologically active compounds. The Boc (tert-butoxycarbonyl) protecting group provides stability and allows for controlled reactivity, which can be readily removed under acidic conditions to reveal the secondary amine for further functionalization.

This guide will focus on the spectroscopic characterization of this commercially available and synthetically crucial N-Boc protected form (CAS 286961-14-6).

Molecular Structure and Key Physicochemical Properties

A foundational understanding of the molecule's structure is paramount for interpreting its spectroscopic data.

Figure 1. 2D structure of tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate.

Table 1. Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 286961-14-6 | [2][3] |

| Molecular Formula | C₁₆H₂₈BNO₄ | [2][4] |

| Molecular Weight | 309.21 g/mol | [2][4] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 100-102 °C | [5] |

Spectroscopic Data and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR spectra of this compound provide characteristic signals that can be unambiguously assigned to its unique structural features.

3.1.1 ¹H NMR Spectroscopy

The proton NMR spectrum reveals the number of different types of protons and their neighboring environments.

Table 2. ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.4 | br s | 1H | =C-H |

| ~3.9 | m | 2H | N-CH₂ (allylic) |

| ~3.5 | t | 2H | N-CH₂ |

| ~2.2 | m | 2H | C-CH₂-C= |

| 1.47 | s | 9H | C(CH₃)₃ (Boc) |

| 1.25 | s | 12H | C(CH₃)₂ (Pinacol) x 2 |

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration. The data presented here is a representative interpretation based on the structure.

Interpretation:

-

The broad singlet around 6.4 ppm is characteristic of the vinylic proton on the tetrahydropyridine ring.

-

The multiplets around 3.9 and 3.5 ppm correspond to the methylene protons adjacent to the nitrogen atom of the tetrahydropyridine ring.

-

The multiplet at approximately 2.2 ppm is assigned to the allylic methylene protons.

-

The sharp singlet at 1.47 ppm, integrating to nine protons, is the classic signature of the tert-butyl group of the Boc protector.

-

The singlet at 1.25 ppm, integrating to twelve protons, corresponds to the four equivalent methyl groups of the pinacol ester.

3.1.2 ¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.

Table 3. ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~154.8 | C=O (Boc) |

| ~138 | =C-B |

| ~130 | =C-H |

| ~83.5 | O-C(CH₃)₂ (Pinacol) |

| ~79.5 | O-C(CH₃)₃ (Boc) |

| ~43 | N-CH₂ |

| ~41 | N-CH₂ |

| ~28.5 | C(CH₃)₃ (Boc) |

| ~25.5 | C-CH₂-C= |

| ~24.8 | C(CH₃)₂ (Pinacol) |

Note: The carbon attached to boron can sometimes be difficult to observe or may appear as a broad signal due to quadrupolar relaxation.

Interpretation:

-

The signal at ~154.8 ppm is characteristic of the carbonyl carbon of the Boc group.

-

The signals in the vinylic region (~138 and ~130 ppm) correspond to the two sp² hybridized carbons of the double bond.

-

The signals at ~83.5 and ~79.5 ppm are assigned to the quaternary carbons of the pinacol and Boc groups, respectively.

-

The aliphatic region contains the signals for the methylene carbons of the tetrahydropyridine ring and the methyl carbons of the Boc and pinacol groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4. IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2978 | Strong | C-H stretch (alkane) |

| ~1695 | Strong | C=O stretch (carbamate) |

| ~1640 | Medium | C=C stretch (alkene) |

| ~1365 | Strong | B-O stretch |

| ~1170 | Strong | C-O stretch |

Interpretation:

-

The strong absorption at ~1695 cm⁻¹ is a key diagnostic peak for the carbonyl group of the Boc protecting group.

-

The peak at ~1640 cm⁻¹ corresponds to the C=C double bond in the tetrahydropyridine ring.

-

The strong band around 1365 cm⁻¹ is characteristic of the B-O stretching vibration of the boronic ester.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and elemental composition.

Table 5. Mass Spectrometric Data

| m/z | Interpretation | Source |

| 310 | [M+H]⁺ (protonated molecule) | [5] |

| 332 | [M+Na]⁺ (sodium adduct) | [5] |

Interpretation:

The electrospray ionization (ESI) mass spectrum typically shows the protonated molecule [M+H]⁺ at m/z 310, which is consistent with the calculated molecular weight of 309.21 g/mol . The presence of a sodium adduct [M+Na]⁺ at m/z 332 is also commonly observed.[5]

Synthesis Protocol

The most common and efficient synthesis of tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate involves a Miyaura borylation reaction. This palladium-catalyzed cross-coupling reaction utilizes a vinyl triflate precursor, which is readily prepared from N-Boc-4-piperidone.

Figure 2. Synthetic workflow for the target compound.

Step-by-Step Methodology:

A detailed experimental protocol based on established literature procedures is as follows:[6]

-

Preparation of the Vinyl Triflate Intermediate:

-

To a solution of N-Boc-4-piperidone in an anhydrous aprotic solvent (e.g., dichloromethane or THF) at -78 °C under an inert atmosphere (e.g., nitrogen or argon), add a suitable non-nucleophilic base (e.g., LDA or LiHMDS).

-

After stirring for a defined period, add trifluoromethanesulfonic anhydride (Tf₂O) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude vinyl triflate.

-

-

Miyaura Borylation:

-

In a reaction vessel, combine the crude vinyl triflate, bis(pinacolato)diboron, a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., potassium acetate).[6]

-

Add an anhydrous solvent (e.g., dioxane or toluene) and degas the mixture.[6]

-

Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) until the starting material is consumed.[6]

-

Cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).[6]

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate.

-

Conclusion

This technical guide has provided a detailed overview of the essential spectroscopic data for tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate. The ¹H NMR, ¹³C NMR, IR, and MS data presented, along with their interpretation, serve as a valuable resource for the unambiguous identification and characterization of this important synthetic building block. The outlined synthesis protocol offers a reliable method for its preparation. A thorough understanding of these spectroscopic properties is critical for scientists engaged in the synthesis and development of novel therapeutics.

References

Sources

- 1. tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate | 885693-20-9 | FT138899 [biosynth.com]

- 2. 4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)… [cymitquimica.com]

- 4. Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate | C16H28BNO4 | CID 4642098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. CN102153579A - Method for synthesizing N-tert-butoxycarbonyl-1,2,5,6-tetrahydropyridine-4-boronic acid pinacol ester - Google Patents [patents.google.com]

An In-Depth Technical Guide to N-Boc-1,2,5,6-tetrahydropyridine-4-boronic acid pinacol ester (CAS 286961-14-6): A Cornerstone Reagent in Modern Drug Discovery

This guide provides an in-depth technical overview of N-Boc-1,2,5,6-tetrahydropyridine-4-boronic acid pinacol ester, a versatile building block in synthetic and medicinal chemistry. We will delve into its chemical identity, properties, and pivotal role in constructing complex molecular architectures, with a focus on its application in the synthesis of targeted therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this reagent in their synthetic endeavors.

Core Chemical Identity and Properties

N-Boc-1,2,5,6-tetrahydropyridine-4-boronic acid pinacol ester is an organoboron compound widely utilized in organic synthesis.[1] Its structure features a tetrahydropyridine backbone protected by a tert-butoxycarbonyl (Boc) group, which enhances its stability and selectivity in reactions.[1] The boronic acid pinacol ester functional group is the cornerstone of its reactivity, particularly in palladium-catalyzed cross-coupling reactions.[1]

Table 1: Physicochemical Properties of CAS 286961-14-6

| Property | Value | References |

| CAS Number | 286961-14-6 | [2][3][4] |

| Molecular Formula | C₁₆H₂₈BNO₄ | [3][5] |

| Molecular Weight | 309.21 g/mol | [2][3][4] |

| Appearance | White to off-white solid | [1][2] |

| Melting Point | 100-114 °C | [2][6][7] |

| Boiling Point | 348.0 ± 52.0 °C (Predicted) | [1][2] |

| Density | 1.05 ± 0.1 g/cm³ (Predicted) | [1][2] |

| Solubility | Soluble in most organic solvents (e.g., Chloroform, Dichloromethane, DMSO); Insoluble in water. | [2][8] |

| Storage | Keep in a dark place, sealed in dry conditions, at room temperature or -20°C for long-term storage. | [2][3][9] |

Synonyms: This compound is also known by several other names, including:

-

tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate[1]

-

1-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine[3]

-

(1-tert-Butoxycarbonyl-1,2,3,6-tetrahydropyridin-4-yl)boronic acid pinacol ester[7]

The Suzuki-Miyaura Cross-Coupling Reaction: A Synthetic Workhorse

The primary application of N-Boc-1,2,5,6-tetrahydropyridine-4-boronic acid pinacol ester is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[1][4] This palladium-catalyzed reaction is a powerful and versatile method for forming carbon-carbon bonds, a fundamental transformation in the synthesis of pharmaceuticals and fine chemicals.[1] The reaction's mild conditions and tolerance of a wide range of functional groups have made it a staple in modern organic synthesis.[4]

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an organic halide (the electrophilic partner), forming a Pd(II) complex.

-

Transmetalation: The organic group from the boronic ester is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.

-

Reductive Elimination: The two organic partners on the palladium complex couple, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of a RIPK2 Inhibitor Precursor

The following protocol is adapted from a published synthesis of a Receptor-Interacting serine/threonine-Protein Kinase 2 (RIPK2) inhibitor, demonstrating the practical application of CAS 286961-14-6.[2] This self-validating system provides a clear methodology for its use in a drug discovery context.

Reaction Scheme:

Materials:

-

Aryl bromide (1.0 eq)

-

N-Boc-1,2,5,6-tetrahydropyridine-4-boronic acid pinacol ester (CAS 286961-14-6) (1.1 - 1.5 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.05 - 0.1 eq)

-

Potassium carbonate (K₂CO₃) (2.0 - 3.0 eq)

-

1,4-Dioxane

-

Ethanol (EtOH)

-

Water (H₂O)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Condenser

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), N-Boc-1,2,5,6-tetrahydropyridine-4-boronic acid pinacol ester (1.2 eq), and potassium carbonate (2.5 eq).

-

Causality: The use of a dry flask under an inert atmosphere is crucial to prevent the degradation of the palladium catalyst and boronic ester, which can be sensitive to oxygen and moisture.

-

-

Catalyst Addition: Add the PdCl₂(dppf) catalyst (0.05 eq) to the flask.

-

Causality: PdCl₂(dppf) is a common and effective pre-catalyst for Suzuki-Miyaura reactions. The dppf ligand provides the necessary steric and electronic properties to facilitate the catalytic cycle.

-

-

Solvent Addition: Add a degassed mixture of 1,4-dioxane, ethanol, and water to the flask. A common ratio is 4:1:1.

-

Causality: The solvent system is chosen to ensure the solubility of all reactants. The presence of water is often necessary to facilitate the transmetalation step. Degassing the solvent removes dissolved oxygen.

-

-

Reaction Execution: Place the flask under an inert atmosphere, attach a condenser, and heat the mixture to 80 °C with vigorous stirring.

-

Causality: Heating accelerates the reaction rate. 80 °C is a typical temperature for these types of couplings, balancing reaction speed with the stability of the reactants and catalyst.

-

-

Monitoring and Work-up: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Once the starting material is consumed, cool the reaction to room temperature.

-

Purification: Dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Applications in Targeted Therapy Development

The tetrahydropyridine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. N-Boc-1,2,5,6-tetrahydropyridine-4-boronic acid pinacol ester serves as a key intermediate in the synthesis of several classes of therapeutic agents.

Anaplastic Lymphoma Kinase (ALK) Inhibitors

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic rearrangements, mutations, or amplification, acts as a potent oncogenic driver in various cancers, including non-small cell lung cancer and anaplastic large cell lymphoma.[3][10][11][12] Activated ALK triggers downstream signaling cascades, primarily the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways, which promote cancer cell proliferation, survival, and metastasis.[3][4] ALK inhibitors block the kinase activity of ALK, thereby inhibiting these downstream signals and inducing tumor cell death.

Caption: Simplified ALK signaling pathway in cancer.

Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1) Inhibitors

MAP4K1, also known as Hematopoietic Progenitor Kinase 1 (HPK1), is a negative regulator of T-cell receptor (TCR) signaling.[13][14] It plays a crucial role in modulating immune responses.[8][13] In the tumor microenvironment, factors like prostaglandin E2 (PGE2) can activate MAP4K1, suppressing T-cell function and allowing cancer cells to evade the immune system.[1] Inhibition of MAP4K1 enhances T-cell activation and anti-tumor immunity, making it an attractive target for cancer immunotherapy.[1][13]

Caption: Role of MAP4K1 in T-cell receptor signaling.

Receptor-Interacting serine/threonine-Protein Kinase 2 (RIPK2) Inhibitors

RIPK2 is a key signaling molecule downstream of the pattern recognition receptors NOD1 and NOD2.[15] It plays a critical role in the innate immune response to bacterial components.[7] Dysregulation of the NOD-RIPK2 signaling pathway is implicated in inflammatory diseases such as Crohn's disease and can contribute to inflammatory conditions like acute liver injury.[6][15] Upon activation, RIPK2 is ubiquitinated, leading to the activation of the NF-κB and MAPK signaling pathways, which drive the production of pro-inflammatory cytokines.[2][6][15] RIPK2 inhibitors are being investigated as treatments for these inflammatory disorders.[2][12]

Caption: Simplified RIPK2 signaling pathway in inflammation.

Histamine H3 Receptor Modulators

The histamine H3 receptor is predominantly found in the central nervous system where it acts as an autoreceptor and heteroreceptor, regulating the release of histamine and other neurotransmitters like dopamine, norepinephrine, and acetylcholine.[2][16] H3 receptor antagonists block this receptor, leading to increased neurotransmitter release.[1][2] This mechanism has therapeutic potential for treating cognitive and sleep disorders such as Alzheimer's disease, ADHD, and narcolepsy.[1][2]

Safety and Handling

N-Boc-1,2,5,6-tetrahydropyridine-4-boronic acid pinacol ester is classified as a skin and eye irritant.[13] Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this compound.[11] Work should be conducted in a well-ventilated area or a fume hood.[11] It is sensitive to moisture and should be stored in a tightly sealed container in a dry environment.[16]

Conclusion

N-Boc-1,2,5,6-tetrahydropyridine-4-boronic acid pinacol ester (CAS 286961-14-6) is a high-value synthetic intermediate, prized for its utility in the robust and versatile Suzuki-Miyaura cross-coupling reaction. Its strategic importance is underscored by its application in the synthesis of a diverse range of biologically active molecules targeting key pathways in oncology and immunology. A thorough understanding of its properties, reaction mechanisms, and handling requirements, as outlined in this guide, is essential for its effective and safe implementation in drug discovery and development programs.

References

- 1. researchgate.net [researchgate.net]

- 2. CMD-OPT model enables the discovery of a potent and selective RIPK2 inhibitor as preclinical candidate for the treatment of acute liver injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. researchgate.net [researchgate.net]

- 6. chemrxiv.org [chemrxiv.org]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. boa.unimib.it [boa.unimib.it]

- 11. researchgate.net [researchgate.net]

- 12. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]

- 14. nimbustx.com [nimbustx.com]

- 15. CN102153579A - Method for synthesizing N-tert-butoxycarbonyl-1,2,5,6-tetrahydropyridine-4-boronic acid pinacol ester - Google Patents [patents.google.com]

- 16. Design, Synthesis, and Biological Evaluation of a Series of Spiro Analogues as Novel HPK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Advantage of Boc-Protected Tetrahydropyridine Boronic Acids in Modern Synthesis

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrahydropyridine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Its synthesis, however, often presents challenges related to stability and selective functionalization. This technical guide provides an in-depth analysis of the synthesis and application of tert-butoxycarbonyl (Boc)-protected tetrahydropyridine boronic acids, highlighting their significant advantages in overcoming these synthetic hurdles. We will explore the causal factors behind the enhanced stability and reactivity control afforded by the Boc group, provide detailed experimental protocols for their use in palladium-catalyzed cross-coupling reactions, and illustrate key concepts with mechanistic diagrams. This guide serves as a comprehensive resource for chemists aiming to leverage these versatile building blocks in the efficient construction of complex molecules for drug discovery and development.

Introduction: The Enduring Importance of the Tetrahydropyridine Scaffold

The 1,2,3,6-tetrahydropyridine ring system is a cornerstone of modern medicinal chemistry. Its prevalence in pharmaceuticals stems from its ability to act as a versatile pharmacophore, often mimicking the conformation of natural ligands to interact with biological targets such as G-protein coupled receptors, ion channels, and enzymes.[1][2] The synthesis of functionalized tetrahydropyridines is therefore a critical endeavor in the development of new therapeutics.

Boronic acids and their derivatives have emerged as indispensable tools in organic synthesis, largely due to their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[3][4] This reaction allows for the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[5] However, the direct use of unprotected tetrahydropyridine boronic acids can be problematic due to their inherent instability, propensity for side reactions, and purification challenges.[6] The introduction of a Boc protecting group on the nitrogen atom provides a robust solution to these issues, transforming these molecules into highly stable, versatile, and user-friendly synthetic intermediates.[1]

This guide will elucidate the profound impact of the Boc protecting group on the utility of tetrahydropyridine boronic acids, providing both theoretical understanding and practical guidance for their application.

Synthesis of Boc-Protected Tetrahydropyridine Boronic Acids

The most common and synthetically useful variant is the N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester. Its synthesis typically originates from commercially available starting materials and involves a palladium-catalyzed borylation reaction.

General Synthetic Workflow

A common route involves the conversion of a suitable vinyl triflate or halide derived from a protected piperidone into the corresponding boronic ester. The palladium-catalyzed coupling with a boron source, such as bis(pinacolato)diboron (B₂pin₂), is a key step.[7][8]

Diagram 1: Synthetic Pathway to N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester

Caption: General synthetic route from N-Boc-4-piperidone.

Experimental Protocol: Synthesis of N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester

This protocol provides a representative procedure for the synthesis of the title compound.

Step 1: Formation of the Vinyl Triflate

-

To a solution of N-Boc-4-piperidone (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane) at -78 °C, add a non-nucleophilic base such as LDA or LiHMDS (1.1 eq).

-

Stir the mixture for 30-60 minutes.

-

Add N-phenyl-bis(trifluoromethanesulfonimide) (1.1 eq) and allow the reaction to warm to room temperature overnight.

-

Quench the reaction with saturated aqueous NH₄Cl and extract the product with an organic solvent.

-

Purify the crude product via flash column chromatography to yield the vinyl triflate.

Step 2: Miyaura Borylation

-

In a reaction vessel, combine the vinyl triflate (1.0 eq), bis(pinacolato)diboron (1.1 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.03 eq), and a base like potassium acetate (3.0 eq).

-

Add a suitable anhydrous solvent (e.g., dioxane or toluene).

-

Degas the mixture and heat to 80-100 °C until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction mixture, filter through a pad of Celite®, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to afford the N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester as a solid.[9][10]

The Boc Advantage: Causality of Enhanced Stability and Reactivity

The tert-butoxycarbonyl (Boc) group is more than just a placeholder; it fundamentally alters the electronic and steric properties of the tetrahydropyridine ring and the boronic acid moiety, leading to significant advantages in synthesis.[11]

Enhanced Stability

Unprotected boronic acids are susceptible to several decomposition pathways, including protodeboronation and oxidation.[6][12] The Boc group mitigates these issues through several mechanisms:

-

Electronic Withdrawal: The carbamate functionality of the Boc group withdraws electron density from the nitrogen atom, which in turn reduces the electron density of the tetrahydropyridine ring. This deactivation makes the C-B bond less susceptible to electrophilic attack and subsequent protodeboronation.

-

Steric Hindrance: The bulky tert-butyl group provides steric shielding around the nitrogen and the adjacent positions of the ring, hindering the approach of unwanted reagents.[13]

-

Prevention of Side Reactions: The Boc group effectively protects the nitrogen atom's lone pair, preventing it from participating in undesired side reactions such as acting as a Lewis base and poisoning the palladium catalyst during cross-coupling reactions.[1]

Controlled Reactivity and Handling

The use of the pinacol ester form of the boronic acid further enhances stability and ease of handling.[6] Pinacol boronates are generally crystalline solids that are stable to air and moisture, and are amenable to chromatographic purification.[6][10] This is a significant advantage over free boronic acids, which can be difficult to purify due to the formation of trimeric boroxines.[6]

| Feature | Unprotected Tetrahydropyridine Boronic Acid | Boc-Protected Tetrahydropyridine Boronic Acid Pinacol Ester |

| Stability | Prone to protodeboronation and oxidation | Significantly more stable to air and moisture[6] |

| Purification | Difficult, often forms boroxines[6] | Amenable to silica gel chromatography[6][10] |

| Handling | Often hygroscopic and less stable | Crystalline solid, easy to handle[9] |

| Reactivity | Potential for N-arylation side reactions | Nitrogen is protected, preventing side reactions[1] |

| Catalyst Compatibility | Nitrogen can poison the catalyst | No catalyst poisoning from the nitrogen atom[1] |

Applications in Suzuki-Miyaura Cross-Coupling

Boc-protected tetrahydropyridine boronic acids are exceptionally useful building blocks for the synthesis of 4-aryl and 4-heteroaryl-1,2,3,6-tetrahydropyridines, which are key intermediates in the synthesis of a wide range of biologically active compounds, including kinase inhibitors and receptor ligands.[1][2][9]

Diagram 2: Suzuki-Miyaura Cross-Coupling Workflow

Caption: Step-by-step workflow for Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling of N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester with an Aryl Bromide

This protocol provides a general procedure for the palladium-catalyzed cross-coupling reaction.[2]

-

To a reaction vessel, add N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester (1.2 eq), the aryl bromide (1.0 eq), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and an aqueous solution of a base (e.g., 2M Na₂CO₃, 3.0 eq).

-

Add a suitable solvent system, such as a mixture of toluene and ethanol.

-

Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.

-

Heat the reaction to reflux (typically 80-100 °C) and monitor its progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the desired 4-aryl-N-Boc-1,2,3,6-tetrahydropyridine.

Deprotection of the Boc Group

The Boc group can be readily removed under acidic conditions, unmasking the nitrogen atom for further functionalization.[1][14]

-

Dissolve the Boc-protected product in a suitable solvent such as dichloromethane (DCM).

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM), and stir at room temperature.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure.

-

The resulting amine salt can be neutralized with a base to obtain the free amine or used directly in subsequent reactions.

Conclusion

Boc-protected tetrahydropyridine boronic acids, particularly the pinacol ester derivatives, are highly valuable and versatile reagents in modern organic synthesis. The Boc group confers significant advantages in terms of stability, ease of handling, and controlled reactivity, effectively overcoming the limitations associated with their unprotected counterparts.[1][11] Their successful application in robust and high-yielding Suzuki-Miyaura cross-coupling reactions provides a streamlined pathway to a diverse array of functionalized tetrahydropyridine scaffolds.[7] For researchers and drug development professionals, a thorough understanding and application of these building blocks can significantly accelerate the synthesis of novel chemical entities with therapeutic potential.

References

- Vertex AI Search. (n.d.).

- Occhiato, E. G., Lo Galbo, F., & Guarna, A. (2005). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. The Journal of Organic Chemistry, 70(18), 7324–7330.

- BenchChem. (2025). N-Boc-1,2,5,6-tetrahydropyridine-4-boronic Acid Pinacol Ester: A Comprehensive Overview.

- ResearchGate. (n.d.). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters.

- BenchChem. (n.d.). Application Notes and Protocols for the Use of (4-Methoxypyridin-2-YL)boronic Acid in Medicinal Chemistry.

- BenchChem. (n.d.). Advantages of using a Boc protecting group over other amine protecting groups.

- Chem-Station Int. Ed. (2016). Protecting Groups for Boronic Acids.

- Sigma-Aldrich. (n.d.). N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester 95%.

- Raines, R. T. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed, 33707412.

- National Center for Biotechnology Information. (n.d.).

- ResearchGate. (2016).

- National Center for Biotechnology Information. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.

- ResearchGate. (n.d.). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic....

- Occhiato, E. G., Lo Galbo, F., & Guarna, A. (2005). Preparation and Suzuki-Miyaura coupling reactions of tetrahydropyridine-2-boronic acid pinacol esters. PubMed, 16122254.

- National Center for Biotechnology Information. (n.d.).

- Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.

- Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups.

- Royal Society of Chemistry. (n.d.). Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling.

- Reddit. (2017).

- Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection.

- Mancini, R. S., Lee, J. B., & Taylor, M. S. (2016). Boronic esters as protective groups in carbohydrate chemistry: processes for acylation, silylation and alkylation of glycoside-derived boronates. Organic & Biomolecular Chemistry, 14(44), 10475-10481.

- Reddit. (2024). Why is boc stable to hydrolysis under basic conditions?.

- ResearchGate. (n.d.). Mechanistic Insights for the Transprotection of Tertiary Amines with Boc2O via Charged Carbamates: Access to Both Enantiomers of 2-azanorbornane-3-exo-carboxylic Acids.

- Santa Cruz Biotechnology. (n.d.). N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester.

- Royal Society of Chemistry. (n.d.).

- ResearchGate. (n.d.). Activation of Boc‐protected amino boronic esters.

- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.

- ResearchGate. (n.d.). Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine.

- National Center for Biotechnology Information. (n.d.).

- Royal Society of Chemistry. (n.d.).

- Glyko. (n.d.). 1-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester.

- PubMed. (n.d.). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides.

- ResearchGate. (2024).

- Arkat USA. (n.d.). Recent progress in the synthesis of pyridinylboronic acids and esters.

- MDPI. (n.d.).

- MDPI. (n.d.).

- YouTube. (2011). Masking Boronic Acids for Suzuki Coupling.

- J&K Scientific LLC. (2025). BOC Protection and Deprotection.

Sources

- 1. innospk.com [innospk.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Preparation and Suzuki-Miyaura coupling reactions of tetrahydropyridine-2-boronic acid pinacol esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]